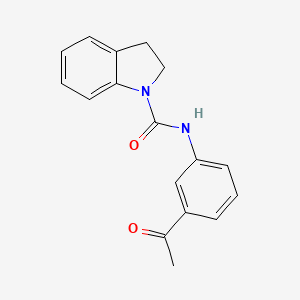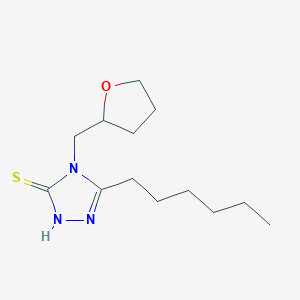
N-(3-acetylphenyl)-1-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-1-indolinecarboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in various fields of scientific research, including metabolism, cardiovascular diseases, and cancer.
Mécanisme D'action
N-(3-acetylphenyl)-1-indolinecarboxamide acts as a selective PPARδ agonist, which binds to and activates the PPARδ receptor. This activation leads to the upregulation of genes involved in lipid and glucose metabolism, as well as mitochondrial biogenesis and function. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-indolinecarboxamide has been shown to improve lipid and glucose metabolism, as well as mitochondrial function, in various animal models. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in cardiovascular diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-acetylphenyl)-1-indolinecarboxamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor. However, one of the limitations is its potential toxicity, as well as the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research on N-(3-acetylphenyl)-1-indolinecarboxamide. These include further studies on its potential therapeutic applications in cardiovascular diseases and cancer, as well as its effects on mitochondrial function and metabolism. Additionally, there is a need for long-term safety studies to determine its potential toxicity and adverse effects.
Méthodes De Synthèse
The synthesis of N-(3-acetylphenyl)-1-indolinecarboxamide involves the condensation of indoline-2-carboxylic acid with 3-acetylaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with a dehydrating agent like POCl3 to yield the final product.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-indolinecarboxamide has been widely used as a research tool in various fields of scientific research. It has been shown to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism, as well as mitochondrial function. It has also been studied for its potential applications in cardiovascular diseases, such as atherosclerosis and heart failure.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)14-6-4-7-15(11-14)18-17(21)19-10-9-13-5-2-3-8-16(13)19/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJUQLNCVJLKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-allyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4876465.png)
![3-({[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4876468.png)
![1-[4,6-dimethyl-2-(4-morpholinyl)-5-pyrimidinyl]ethanone](/img/structure/B4876470.png)
![N-{2-[2-(anilinocarbonothioyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4876476.png)

![3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4876488.png)
![3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4876502.png)
![ethyl [4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4876508.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B4876542.png)
![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![N,N-dimethyl-N'-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B4876556.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)